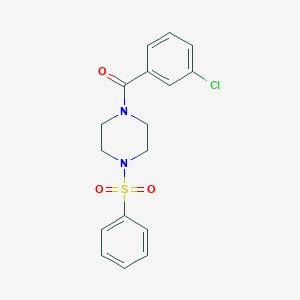![molecular formula C21H25BrN2O4 B248476 [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone, also known as BRL-15572, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical dopaminergic pathways of the brain. This receptor is involved in the regulation of reward, motivation, and emotional processing, and its dysfunction has been implicated in several neuropsychiatric disorders. By blocking the D3 receptor, [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone modulates the activity of these pathways, leading to a reduction in symptoms associated with these disorders.
Biochemical and Physiological Effects:
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been demonstrated to increase dopamine release in the prefrontal cortex and to reduce dopamine release in the nucleus accumbens, suggesting a potential role in the treatment of addiction and other reward-related disorders. [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has also been shown to reduce food intake and body weight in animal models, indicating its potential use in the treatment of obesity and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has several advantages for use in laboratory experiments. It is a small molecule compound that is commercially available and can be easily synthesized using standard organic chemistry techniques. It has been extensively characterized in vitro and in vivo, and its pharmacological properties are well understood. However, one limitation of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone is its selectivity for the dopamine D3 receptor, which may limit its use in studies involving other neurotransmitter systems.
Orientations Futures
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has significant potential for use in the development of novel therapeutics for several neuropsychiatric and metabolic disorders. Future research should focus on further elucidating its pharmacological properties and mechanisms of action, as well as investigating its potential use in combination with other drugs or therapies. Additionally, the development of more selective and potent derivatives of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone may lead to the discovery of new therapeutic targets and treatment options for these disorders.
Méthodes De Synthèse
The synthesis of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone involves the reaction of 5-bromo-2-methoxybenzylamine with 3,5-dimethoxyphenylacetic acid, followed by the condensation of the resulting product with piperazine and the subsequent reduction of the intermediate to yield the final compound. The synthesis of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been reported in several scientific publications, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant activity as a selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has also been investigated for its potential use in the treatment of obesity and metabolic disorders.
Propriétés
Nom du produit |
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone |
|---|---|
Formule moléculaire |
C21H25BrN2O4 |
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-18-11-15(12-19(13-18)27-2)21(25)24-8-6-23(7-9-24)14-16-10-17(22)4-5-20(16)28-3/h4-5,10-13H,6-9,14H2,1-3H3 |
Clé InChI |
WTYYLRQZLXPSLL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)


![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)


![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)